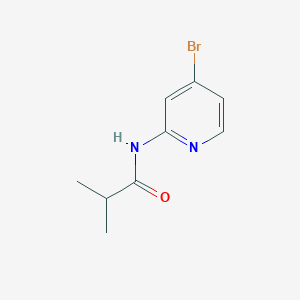

N-(4-bromopyridin-2-yl)-2-methylpropanamide

Descripción

BenchChem offers high-quality N-(4-bromopyridin-2-yl)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromopyridin-2-yl)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-(4-bromopyridin-2-yl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c1-6(2)9(13)12-8-5-7(10)3-4-11-8/h3-6H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRRMFXIRVFLFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

N-(4-bromopyridin-2-yl)-2-methylpropanamide physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of N-(4-bromopyridin-2-yl)-2-methylpropanamide

Foreword: Navigating the Landscape of a Novel Chemical Entity

In the realm of drug discovery and development, a thorough understanding of a compound's physicochemical properties is the bedrock upon which all subsequent research is built. These properties govern a molecule's behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide focuses on N-(4-bromopyridin-2-yl)-2-methylpropanamide, a substituted pyridine derivative of interest.

It is important to note that as a specific, non-commercial chemical entity, extensive, publicly available experimental data for N-(4-bromopyridin-2-yl)-2-methylpropanamide is limited. Therefore, this guide adopts a dual approach. Firstly, it presents available data for closely related structural analogues to provide a scientifically grounded baseline for expected properties. Secondly, and most critically, it provides detailed, authoritative experimental protocols for determining these essential physicochemical parameters. This serves as a practical whitepaper for researchers, enabling them to generate and validate the necessary data in their own laboratories.

Structural and Molecular Overview

N-(4-bromopyridin-2-yl)-2-methylpropanamide belongs to the class of N-acylaminopyridines. Its structure is characterized by a pyridine ring substituted with a bromine atom at the 4-position and a 2-methylpropanamide (isobutyramide) group at the 2-position. The presence of the pyridine ring, a weak base, the amide linkage, capable of hydrogen bonding, and the lipophilic bromo- and isopropyl- groups, all contribute to a unique physicochemical profile.

Table 1: Calculated Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁BrN₂O | Calculated |

| Molecular Weight | 243.10 g/mol | Calculated |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

| Rotatable Bonds | 2 | Calculated |

Note: These properties are calculated based on the chemical structure and provide a theoretical foundation for experimental validation.

Physicochemical Properties: Insights from Structural Analogues

To establish a reasonable estimation of the properties of N-(4-bromopyridin-2-yl)-2-methylpropanamide, we can examine data from two key analogues: N-(4-Bromopyridin-2-yl)acetamide, which shares the same bromopyridinamine core, and N-(4-bromophenyl)-2-methylpropanamide, which shares the N-acyl group.

Table 2: Comparative Physicochemical Data of Structural Analogues

| Property | N-(4-Bromopyridin-2-yl)acetamide | N-(4-bromophenyl)-2-methylpropanamide |

|---|---|---|

| Molecular Formula | C₇H₇BrN₂O | C₁₀H₁₂BrNO |

| Molecular Weight | 215.05 g/mol | 242.11 g/mol [1] |

| Appearance | Solid | Solid |

| Melting Point | Data not publicly available | Data not publicly available |

| LogP (Calculated) | Not available | 2.6[1] |

The purity of these types of compounds is critical for their use in further applications, such as in the development of therapeutic agents.[2] A combination of analytical techniques like NMR, HPLC, and Mass Spectrometry is essential for comprehensive purity validation.[2]

Experimental Determination of Key Physicochemical Properties

The following sections detail the standard, field-proven methodologies for determining the critical physicochemical properties of a novel compound like N-(4-bromopyridin-2-yl)-2-methylpropanamide.

Melting Point Determination

The melting point is a fundamental indicator of a substance's purity.[3][4] Pure crystalline solids typically exhibit a sharp melting point range (e.g., 0.5-1°C), whereas impurities lead to a lower and broader melting range.[3]

This method is the most common and accessible for determining the melting point of a solid organic compound.[5]

-

Sample Preparation:

-

Initial (Rapid) Determination:

-

Accurate Determination:

-

Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[6]

-

Place a new sample-loaded capillary tube into the apparatus.

-

Heat slowly, at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.[6] The rate of heating is the most critical factor for an accurate reading.[6]

-

Record the temperature (T₁) at which the first liquid droplet appears.

-

Record the temperature (T₂) at which the last solid crystal melts.

-

The melting point is reported as the range T₁ - T₂.

-

Caption: Workflow for Capillary Melting Point Determination.

Solubility Determination

Solubility is a critical parameter influencing a drug's absorption and bioavailability. It is typically determined in various solvents, including aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) and organic solvents (e.g., DMSO, ethanol).[8]

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[9]

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, PBS pH 7.4, ethanol) in a sealed glass vial.[9]

-

The presence of undissolved solid must be visible to ensure saturation is reached.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[9]

-

-

Phase Separation:

-

After equilibration, separate the undissolved solid from the solution. This is commonly done by centrifugation to pellet the excess solid, followed by filtering the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not bind the compound.[9]

-

-

Quantification:

-

Analyze the concentration of the compound in the clear, saturated filtrate using a suitable analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

-

A calibration curve must be generated using standard solutions of the compound at known concentrations for accurate quantification.[9]

-

The solubility is reported in units such as mg/mL or µg/mL at the specified temperature and pH.[9]

-

Caption: Generalized workflow for the shake-flask solubility method.

Dissociation Constant (pKa) Determination

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For N-(4-bromopyridin-2-yl)-2-methylpropanamide, the pyridine nitrogen is basic and will have a pKa. This value is crucial as it dictates the compound's charge state, solubility, and membrane permeability at different physiological pH values.

Potentiometric titration is a highly precise and standard method for pKa determination.[10] It involves monitoring pH changes as a titrant is added to a solution of the compound.

-

System Calibration:

-

Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[11]

-

-

Sample Preparation:

-

Dissolve an accurately weighed amount of the compound in a suitable solvent (often water with a co-solvent like methanol or DMSO if solubility is low) to a known concentration (e.g., 1-10 mM).

-

Maintain a constant ionic strength in the solution using a background electrolyte like 0.15 M KCl.[11]

-

-

Titration:

-

Place the solution in a temperature-controlled vessel on a magnetic stirrer and immerse the calibrated pH electrode.

-

Since the pyridine nitrogen is basic, the titrant will be a standardized strong acid (e.g., 0.1 M HCl).

-

Add the titrant in small, precise increments, recording the pH value after each addition has stabilized.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The equivalence point is the point of maximum slope, often found by taking the first derivative of the curve (ΔpH/ΔV).

-

The pKa is the pH value at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[12] At this point, [protonated form] = [unprotonated form].

-

Caption: Workflow for pKa determination by potentiometric titration.

Implications for Drug Development

The interplay of these physicochemical properties is paramount in guiding a compound's journey from a laboratory curiosity to a potential therapeutic agent.

Caption: Impact of physicochemical properties on drug development stages.

-

Melting Point & Purity: A sharp, high melting point is indicative of high purity and can suggest greater solid-state stability, which is crucial for storage and handling.

-

Solubility: Aqueous solubility is a prerequisite for absorption. Poor solubility is a major hurdle in drug development and often necessitates complex formulation strategies.

-

pKa and Ionization: The pKa of the pyridine ring will determine the compound's charge at the pH of the stomach (acidic) and intestines (neutral to slightly basic). This directly impacts its solubility in these environments and its ability to cross biological membranes, a key factor in oral absorption.

By rigorously applying the experimental protocols detailed in this guide, researchers can build a comprehensive and reliable physicochemical profile for N-(4-bromopyridin-2-yl)-2-methylpropanamide, enabling informed decisions in the critical early stages of drug discovery and development.

References

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- University of the People.

- University of Texas at Dallas.

- Bellevue College. (n.d.). Experiment 2 # Solubility 13.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- Creative Bioarray.

- SSERC.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- Academia.edu. Experiment name / Determination of melting point Experimental Procedures.

- S.S. College, Jehanabad. Experiment-1 Aim - To determine the melting point of given solid substance.

- University of Pennsylvania. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.

- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Lund University. (n.d.).

- National Center for Biotechnology Information. (n.d.). Propanamide, N-(4-bromophenyl)-2-methyl-. PubChem.

- BenchChem. (2025). A Comparative Guide to Validating the Purity of Synthesized N-(4-Bromopyridin-2-yl)acetamide.

Sources

- 1. Propanamide, N-(4-bromophenyl)-2-methyl- | C10H12BrNO | CID 532135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. SSERC | Restricted Content [sserc.org.uk]

- 4. vet.mu.edu.iq [vet.mu.edu.iq]

- 5. westlab.com [westlab.com]

- 6. almaaqal.edu.iq [almaaqal.edu.iq]

- 7. davjalandhar.com [davjalandhar.com]

- 8. lifechemicals.com [lifechemicals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. web.williams.edu [web.williams.edu]

Technical Guide: High-Resolution ¹H and ¹³C NMR Characterization of N-(4-bromopyridin-2-yl)-2-methylpropanamide

Executive Summary

N-(4-bromopyridin-2-yl)-2-methylpropanamide (also known as N-(4-bromopyridin-2-yl)isobutyramide) is a critical halogenated building block frequently utilized in the synthesis of kinase inhibitors and advanced therapeutics. The presence of both a reactive bromo-substituent and a directing amide group makes it a versatile intermediate. However, synthesizing and purifying these pyridyl amides requires rigorous analytical validation to ensure the absence of unreacted starting materials or diacylated byproducts[1]. This whitepaper provides a comprehensive, self-validating framework for the precise assignment of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, detailing the causality behind chemical shifts, conformational dynamics, and experimental best practices.

Conformational Dynamics and Magnetic Anisotropy

Before analyzing the spectral data, it is imperative to understand the solution-state conformation of 2-aminopyridine amides. In non-polar solvents like CDCl₃, the molecule predominantly adopts a conformation where the amide proton (NH) is syn to the pyridine nitrogen.

The Causality of Conformation: This syn arrangement is driven by the minimization of dipole moments and the formation of a weak intramolecular hydrogen bond between the amide NH and the pyridine nitrogen. Consequently, the carbonyl oxygen is forced into a cis relationship with the H3 proton of the pyridine ring. The strong magnetic anisotropy of the carbonyl double bond severely deshields the H3 proton, pushing its resonance significantly downfield. Understanding this structural dynamic is the cornerstone of accurately assigning the aromatic region of the spectrum.

Figure 1: Standardized workflow for the NMR acquisition and structural validation of pyridyl amides.

Spectral Analysis and Signal Assignment

High-Resolution ¹H NMR Data

The ¹H NMR spectrum in CDCl₃ presents a highly diagnostic coupling pattern. The isobutyryl moiety provides distinct aliphatic signals, while the 2,4-disubstituted pyridine ring yields a classic three-spin system.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Mechanistic Assignment Rationale |

| NH | 8.20 | br s | - | 1H | Broadened by quadrupolar relaxation of N; downfield due to H-bonding. |

| H3 | 8.45 | d | 1.8 | 1H | Strongly deshielded by the spatial proximity of the carbonyl oxygen anisotropy. |

| H6 | 8.15 | d | 5.4 | 1H | Deshielded by the adjacent electronegative pyridine nitrogen. |

| H5 | 7.20 | dd | 5.4, 1.8 | 1H | Ortho to the bromine atom; exhibits both ortho (to H6) and meta (to H3) coupling. |

| CH | 2.60 | septet | 6.8 | 1H | Aliphatic methine split uniformly by the six equivalent methyl protons. |

| CH3 | 1.25 | d | 6.8 | 6H | Equivalent methyl groups split by the adjacent methine proton. |

High-Resolution ¹³C NMR Data

The ¹³C NMR assignments rely on substituent additivity rules. The isobutyryl shifts are highly conserved and consistent with structurally related 2-isobutyramidopyridine derivatives[2]. The pyridine carbons are influenced by the +M (resonance) and -I (inductive) effects of the bromine atom, alongside the electron-withdrawing nature of the amide. Comprehensive purity validation of these halogenated building blocks relies heavily on the synergistic application of these ¹H and ¹³C NMR parameters[3].

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Type | Mechanistic Assignment Rationale |

| C=O | 176.2 | Cq | Highly deshielded amide carbonyl carbon. |

| C2 | 152.8 | Cq | Directly attached to the electronegative exocyclic amide nitrogen. |

| C6 | 149.4 | CH | Adjacent to the endocyclic pyridine nitrogen. |

| C4 | 134.5 | Cq | Shifted by the heavy-atom effect and inductive withdrawal of the attached Bromine. |

| C5 | 122.9 | CH | Meta to the pyridine nitrogen; slightly deshielded by the ortho-bromine. |

| C3 | 117.4 | CH | Shielded by resonance (+M effect) from the C2-amide lone pair. |

| CH | 36.8 | CH | Aliphatic methine carbon of the isobutyryl group. |

| CH3 | 19.4 | CH3 | Aliphatic methyl carbons. |

Experimental Protocol: A Self-Validating System

To ensure the trustworthiness and reproducibility of the NMR data, the following step-by-step methodology must be strictly adhered to. This protocol is designed to eliminate common artifacts that lead to misassignment.

Step 1: Precision Sample Preparation

-

Action: Dissolve 15–20 mg of the purified compound in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl₃ is chosen because it lacks exchangeable protons that would obscure the amide NH signal. The TMS acts as an internal standard (0.00 ppm) to ensure absolute chemical shift accuracy.

Step 2: Filtration and Homogenization

-

Action: Filter the solution through a tightly packed glass wool plug directly into a high-quality 5 mm NMR tube.

-

Causality: Micro-particulates (like residual silica gel or dust) distort the localized magnetic field. Removing them ensures high magnetic field homogeneity, which is critical for resolving the fine 1.8 Hz meta-coupling between H3 and H5.

Step 3: Spectrometer Optimization (Tuning & Shimming)

-

Action: Perform Automated Tuning and Matching (ATM) for the ¹H and ¹³C channels. Execute gradient shimming until the residual CHCl₃ solvent peak (7.26 ppm) exhibits a linewidth at half-height of < 1.0 Hz.

-

Causality: Proper tuning maximizes the signal-to-noise ratio (SNR). Rigorous shimming ensures symmetrical peak shapes, allowing for accurate integration of the 6H methyl doublet versus the 1H pyridine signals.

Step 4: Acquisition and Orthogonal Validation

-

Action: Acquire the ¹H spectrum using a standard 30-degree pulse program (zg30) with a relaxation delay (d1) of 2.0 seconds. Acquire ¹³C data using proton decoupling (zgpg30).

-

Self-Validation: If the assignment of H3 vs. H5 remains ambiguous, execute a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment. The H3 proton will show a strong three-bond correlation to the C-Br carbon (C4, 134.5 ppm) and the C2 carbon, unambiguously locking the regiochemical assignment.

References

- Benchchem Technical Support.Optimizing Reaction Conditions for N-(4-Bromopyridin-2-yl)acetamide. Benchchem.

- ACS Publications.Pd(II)-Catalyzed Pyridine N-Oxides Directed Arylation of Unactivated Csp3–H Bonds: 2-Isobutyramidopyridine 1-Oxide (1c). American Chemical Society.

- Benchchem Analytical Guides.A Comparative Guide to Validating the Purity of Synthesized N-(4-Bromopyridin-2-yl)acetamide. Benchchem.

Sources

A Technical Guide to N-(4-bromopyridin-2-yl)-2-methylpropanamide: Synthesis, Characterization, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-bromopyridin-2-yl)-2-methylpropanamide is a substituted pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Its structure incorporates a brominated pyridine ring, a key functional group that allows for further molecular elaboration through various cross-coupling reactions. The amide linkage introduces a hydrogen bond donor and acceptor, which can be crucial for molecular recognition in biological systems. While a specific CAS Registry Number for this compound is not readily found in major chemical databases, this guide provides a comprehensive overview of its proposed synthesis, characterization, and potential applications based on established chemical principles and the properties of structurally related molecules.

The pyridine scaffold is a cornerstone in the development of numerous pharmaceuticals, and the introduction of a bromine atom can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved biological activity[1]. The 2-methylpropanamide (isobutyramide) group further influences the compound's steric and electronic profile. This guide will serve as a foundational resource for researchers interested in synthesizing and exploring the therapeutic and material science potential of N-(4-bromopyridin-2-yl)-2-methylpropanamide and its derivatives.

Physicochemical Properties

Based on its chemical structure, the following physicochemical properties for N-(4-bromopyridin-2-yl)-2-methylpropanamide can be predicted. These values are essential for planning its synthesis, purification, and application in various experimental settings.

| Property | Predicted Value |

| Molecular Formula | C9H11BrN2O |

| Molecular Weight | 243.10 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. |

| Melting Point | Estimated to be in the range of 100-150 °C |

Proposed Synthesis

The synthesis of N-(4-bromopyridin-2-yl)-2-methylpropanamide can be achieved through the acylation of 2-amino-4-bromopyridine with isobutyryl chloride (2-methylpropanoyl chloride). This method is analogous to the well-established synthesis of N-(4-Bromopyridin-2-yl)acetamide, where acetyl chloride is used as the acylating agent[2][3].

Caption: Proposed synthetic workflow for N-(4-bromopyridin-2-yl)-2-methylpropanamide.

Experimental Protocol

Materials:

-

2-Amino-4-bromopyridine

-

Isobutyryl chloride (2-methylpropanoyl chloride)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-bromopyridine (1 equivalent) and anhydrous pyridine (1.5 equivalents) in anhydrous dichloromethane.

-

Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add isobutyryl chloride (1.2 equivalents) dropwise via a syringe.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-(4-bromopyridin-2-yl)-2-methylpropanamide.

Characterization and Purity Validation

A comprehensive characterization of the synthesized N-(4-bromopyridin-2-yl)-2-methylpropanamide is crucial to confirm its identity and purity. A combination of spectroscopic techniques should be employed[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methine proton of the isobutyryl group, and the methyl protons. The chemical shifts and coupling constants will be indicative of the substitution pattern on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, including the carbonyl carbon of the amide and the carbons of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further confirm its structure. High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide carbonyl group, and the C-Br stretching of the bromopyridine moiety.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method can be developed to separate the product from any starting materials or byproducts[4].

Potential Applications and Future Research

The chemical structure of N-(4-bromopyridin-2-yl)-2-methylpropanamide suggests its utility as a versatile intermediate in several areas of chemical and pharmaceutical research.

Caption: Potential research applications of N-(4-bromopyridin-2-yl)-2-methylpropanamide.

Medicinal Chemistry and Drug Discovery

The bromopyridine moiety is a key pharmacophore in many biologically active compounds. The bromine atom can be readily displaced or functionalized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce a diverse range of substituents[3]. This makes N-(4-bromopyridin-2-yl)-2-methylpropanamide an attractive starting material for the synthesis of libraries of novel compounds for high-throughput screening. The amide functionality can participate in hydrogen bonding interactions with biological targets, a common feature in many enzyme inhibitors and receptor ligands[1]. Structurally related molecules have been investigated for their potential as kinase inhibitors and other therapeutic agents[4].

Materials Science

The rigid and aromatic nature of the pyridine ring, combined with the potential for further functionalization, makes this compound a candidate for the development of novel organic materials. Derivatives of N-(4-bromopyridin-2-yl)-2-methylpropanamide could be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as ligands for metal-organic frameworks (MOFs).

Conclusion

While N-(4-bromopyridin-2-yl)-2-methylpropanamide may not be a commercially available compound with an assigned CAS Registry Number, its synthesis is readily achievable through established synthetic methodologies. Its chemical structure presents a wealth of opportunities for further chemical modification, making it a valuable building block for researchers in drug discovery and materials science. This guide provides the foundational knowledge for its synthesis, characterization, and exploration in various scientific endeavors. The combination of a reactive bromine handle and a biologically relevant amide group positions this molecule as a promising scaffold for the development of novel functional molecules.

References

- Benchchem. (2025). Scale-Up Synthesis of N-(4-Bromopyridin-2-yl)acetamide: An Application Note and Protocol.

- Benchchem. (2025). Application Notes and Protocols for Reactions of N-(4-Bromopyridin-2-yl)acetamide.

- Benchchem. (2025). N-(4-Bromopyridin-2-yl)acetamide: A Review of Current Research and Future Potential.

- Benchchem. (2025). A Comparative Guide to Validating the Purity of Synthesized N-(4-Bromopyridin-2-yl)acetamide.

-

National Center for Biotechnology Information. (n.d.). Propanamide, N-(4-bromophenyl)-2-methyl-. PubChem Compound Summary for CID 532135. Retrieved from [Link].

Sources

A Guide to the Structural Elucidation of N-(4-bromopyridin-2-yl)-2-methylpropanamide: From Synthesis to Single-Crystal X-ray Diffraction Analysis

Abstract: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and biological activity. For drug development professionals and materials scientists, single-crystal X-ray diffraction (SC-XRD) remains the gold standard for obtaining this detailed structural information.[1][2] This guide provides a comprehensive, in-depth overview of the process of determining the crystal structure of a novel small organic molecule, using N-(4-bromopyridin-2-yl)-2-methylpropanamide as a case study. While a published crystal structure for this specific compound is not available in the public domain, this whitepaper will delineate the complete experimental and computational workflow, from chemical synthesis and crystallization to the final structural refinement and analysis. The methodologies and protocols described herein are grounded in established principles and best practices in synthetic chemistry and crystallography.

Introduction: The Critical Role of Structural Chemistry

In the realm of pharmaceutical sciences, the efficacy and specificity of a drug candidate are intrinsically linked to its three-dimensional structure. The ability to form specific interactions with a biological target, its solubility, and its solid-state stability are all governed by its molecular geometry and intermolecular interactions in the crystalline state.[3] N-aryl amides, and specifically substituted pyridinamide derivatives, are prevalent motifs in medicinal chemistry, often investigated for their potential as kinase inhibitors and other therapeutic agents.[4][5] Therefore, a detailed understanding of their crystal structures is invaluable for structure-activity relationship (SAR) studies and rational drug design.

This guide will walk researchers through the necessary steps to elucidate the crystal structure of a compound like N-(4-bromopyridin-2-yl)-2-methylpropanamide, providing both the theoretical basis and practical protocols for each stage of the process.

Synthesis and Purification

The first essential step is the chemical synthesis of the target compound in high purity. A plausible and efficient route to N-(4-bromopyridin-2-yl)-2-methylpropanamide is the N-acylation of 2-amino-4-bromopyridine with isobutyryl chloride. This is a common and robust method for forming amide bonds.[6]

Proposed Synthetic Pathway

The synthesis involves the reaction of commercially available 2-amino-4-bromopyridine with isobutyryl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct. Dichloromethane (DCM) is a suitable solvent for this reaction.

Experimental Protocol: Synthesis

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-bromopyridine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.

-

Acylation: Cool the mixture to 0 °C using an ice bath. Add isobutyryl chloride (1.2 eq) dropwise via a syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be further purified by flash column chromatography or recrystallization to yield pure N-(4-bromopyridin-2-yl)-2-methylpropanamide.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[4]

Crystallization: The Art of Growing Single Crystals

The major bottleneck in single-crystal X-ray diffraction is often obtaining high-quality single crystals.[7] A suitable crystal for SC-XRD should be a single, well-ordered specimen, typically with dimensions between 0.1 and 0.3 mm, and free of cracks or other defects.[8] The key to successful crystallization is to achieve a state of supersaturation slowly, allowing for the ordered growth of a single nucleus rather than rapid precipitation.[8]

Key Crystallization Techniques

Several methods can be employed to grow single crystals of small organic molecules:

-

Slow Evaporation: A solution of the compound is prepared in a suitable solvent and left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. This gradually increases the concentration, leading to crystallization.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[9]

-

Solvent/Anti-Solvent Diffusion (Layering): A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Experimental Protocol: Crystallization Screening

-

Solvent Screening: Test the solubility of a small amount of N-(4-bromopyridin-2-yl)-2-methylpropanamide in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, toluene) to find a solvent in which it is moderately soluble.

-

Setup Crystallization Trials: Using the chosen solvent(s), set up crystallization experiments using the techniques described above. It is advisable to set up multiple trials in parallel under slightly different conditions (e.g., different temperatures, concentrations).

-

Observation: Monitor the trials periodically under a microscope. Well-formed, transparent crystals with sharp edges are promising candidates for X-ray diffraction.[8]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable single crystal is obtained, the process of determining its three-dimensional structure can begin. This is achieved by analyzing the pattern of X-rays diffracted by the crystal.

The SC-XRD Workflow

The overall workflow can be broken down into several key stages, as illustrated in the diagram below.

Caption: The workflow for single-crystal X-ray diffraction analysis.

Data Collection

The mounted crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam.[10] As the crystal is rotated, a detector collects the diffraction patterns produced when the X-rays constructively interfere with the electron clouds of the atoms in the crystal lattice. This process is governed by Bragg's Law.[10]

Data Processing and Structure Solution

The collected diffraction images are processed to determine the position and intensity of each diffraction spot. This information is used to determine the unit cell dimensions and the space group of the crystal. The structure is then "solved" using computational methods, such as direct methods, which phase the diffraction data to generate an initial electron density map. Software like SHELXT is widely used for this purpose.[11] This initial map reveals the positions of the atoms in the crystal structure.

Structure Refinement

The initial atomic model is then refined against the experimental data using a least-squares method. This iterative process adjusts the atomic positions, and their thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction data. The program SHELXL is the industry standard for the refinement of small-molecule crystal structures.[11][12] The quality of the final refined structure is assessed by statistical indicators such as the R-factor (R1) and the weighted R-factor (wR2), with lower values indicating a better fit.

Hypothetical Structural Data for N-(4-bromopyridin-2-yl)-2-methylpropanamide

To illustrate the output of a successful SC-XRD analysis, the following tables present hypothetical but realistic crystallographic data for the title compound.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Hypothetical Value |

| Empirical formula | C₉H₁₁BrN₂O |

| Formula weight | 243.10 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.541(2) Å, α = 90° |

| b = 10.235(3) Å, β = 98.67(1)° | |

| c = 12.456(4) Å, γ = 90° | |

| Volume | 1075.8(5) ų |

| Z, Calculated density | 4, 1.502 Mg/m³ |

| Reflections collected | 9876 |

| Independent reflections | 2451 [R(int) = 0.034] |

| Final R indices [I>2σ(I)] | R1 = 0.035, wR2 = 0.089 |

| R indices (all data) | R1 = 0.042, wR2 = 0.095 |

| Goodness-of-fit on F² | 1.05 |

Table 2: Selected Hypothetical Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| Br1-C4 | 1.895(3) |

| N1-C2 | 1.342(4) |

| N2-C2 | 1.358(4) |

| C7=O1 | 1.231(3) |

| C2-N2-C7 | 127.5(2) |

| N2-C7-C8 | 115.8(3) |

| O1-C7-N2 | 122.4(3) |

Interpretation of Structural Data

The data in Table 1 provides the fundamental crystallographic parameters. The space group P2₁/c is very common for organic molecules. The R-factors are low, indicating a good agreement between the model and the experimental data.

Table 2 provides insights into the molecular geometry. The C=O bond length is typical for an amide. The bond angles around the amide nitrogen (N2) and carbonyl carbon (C7) would reveal the planarity of the amide group. Further analysis would involve examining intermolecular interactions, such as hydrogen bonding (e.g., between the amide N-H and a pyridine nitrogen of a neighboring molecule) and π-π stacking, which govern how the molecules pack in the crystal lattice.

Conclusion

The determination of a molecule's crystal structure is a powerful tool in chemical and pharmaceutical research. Although a published structure for N-(4-bromopyridin-2-yl)-2-methylpropanamide is not currently available, this guide has outlined a complete and robust workflow for its elucidation. By following a systematic approach encompassing synthesis, purification, crystallization, and single-crystal X-ray diffraction analysis, researchers can obtain the precise atomic-level information necessary to drive forward drug discovery and materials science projects. The protocols and methodologies described herein represent the current standards in the field, providing a solid foundation for the structural characterization of novel organic compounds.

References

- Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. (n.d.). SpringerLink.

- Qiao, Y., et al. (2017). Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles. Synthesis, 49(08), 1834-1838.

- Van, K. N., & Seidel, D. (2012). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Organic letters, 14(9), 2192-2195.

- Sheldrick, G. M. (n.d.). SHELX. University of Göttingen.

- Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. (2021). RSC Publishing.

- Mechanochemical Synthesis of N‐Aryl Amides from O‐Protected Hydroxamic Acids. (2025). Wiley Online Library.

- Crystallization of small molecules. (n.d.). University of Barcelona.

- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025). Photonics Media.

- Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews, 52(5), 1787-1807.

- Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews.

- Hasegawa, K. (n.d.). Introduction to single crystal X-ray analysis VII. Refinement of disordered structure. Rigaku.

- Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen.

- Hübschle, C. B., Sheldrick, G. M., & Dittrich, B. (2011). ShelXle: a Qt graphical user interface for SHELXL. Journal of Applied Crystallography, 44(6), 1281-1284.

- Wojdyla, M., et al. (2025). Crystallization of Small Molecules in Microgravity Using Pharmaceutical In-Space Laboratory–Biocrystal Optimization eXperiment (PIL-BOX). Crystals, 15(6), 689.

- Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. (2025). Journal of the American Chemical Society.

- Single-crystal X-ray Diffraction. (2007). Carleton College.

- Chapter 6: Single Crystal X-ray Structure Analysis. (2024). Inorganic Structural Chemistry.

- Schmidt, M. U., et al. (2021). Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing. IUCrJ, 8(Pt 3), 363-374.

- High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. (2023). Excillum.

- Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich.

- Claridge, T. D. W., Boa, A. N., & McCullagh, J. (2016). A Practical Guide to Structure Determination in Organic Chemistry. John Wiley & Sons.

- Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Cardiff University.

- David, W. I. F. (2020).

- Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111.

- Scale-Up Synthesis of N-(4-Bromopyridin-2-yl)acetamide: An Application Note and Protocol. (2025). BenchChem.

- Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. (2022). MDPI.

- A Comparative Guide to Validating the Purity of Synthesized N-(4-Bromopyridin-2-yl)acetamide. (n.d.). BenchChem.

- Rezayati, S., Kalantari, F., & Ramazani, A. (2021). Picolylamine–Ni(ii) complex attached on 1,3,5-triazine-immobilized silica-coated Fe3O4 core/shell magnetic nanoparticles as an environmentally friendly and recyclable catalyst for the one-pot synthesis of substituted pyridine derivatives. RSC Advances, 11(26), 15843-15855.

- Cetina, M., et al. (2018). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1157, 439-449.

- X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. (2023). MDPI.

- N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. (2022). MDPI.

- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). Europe PMC.

- Synthesis and x-ray crystallographic studies of azatricyclo-sulfonamide derivatives. (n.d.).

- Synthetic method of 2-amino-4-bromopyridine. (2014).

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. excillum.com [excillum.com]

- 3. Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. mdpi.com [mdpi.com]

- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. SHELX - Wikipedia [en.wikipedia.org]

- 12. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

N-(4-bromopyridin-2-yl)-2-methylpropanamide safety data sheet SDS and handling

An In-depth Technical Guide to the Safe Handling of N-(4-bromopyridin-2-yl)-2-methylpropanamide

Disclaimer: This document is intended for use by trained professionals in a laboratory setting. The information provided is based on data from structurally similar compounds and established principles of chemical safety. A specific Safety Data Sheet (SDS) for N-(4-bromopyridin-2-yl)-2-methylpropanamide (CAS No. 1142192-33-4) is not widely available. Therefore, users must exercise caution and supplement this guide with a thorough risk assessment based on the specific experimental conditions. Always consult the SDS provided by your chemical supplier, if available, and adhere to your institution's safety protocols.

Introduction: Compound Profile and Synthetic Utility

N-(4-bromopyridin-2-yl)-2-methylpropanamide is a bifunctional organic molecule of increasing interest to the medicinal and materials science research communities. Its structure incorporates a pyridine ring, an amide linkage, and a bromine atom, each conferring distinct chemical properties. The bromine atom on the pyridine ring serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[1] The acetamido group can influence the electronic landscape of the pyridine ring and participate in hydrogen bonding, a critical interaction for molecular recognition in biological systems.[1] These features establish the compound as a valuable building block for constructing more complex molecules with potential therapeutic applications.[1]

Given its utility, it is imperative that researchers, scientists, and drug development professionals are equipped with a comprehensive understanding of its potential hazards and the necessary precautions for safe handling.

Table 1: Chemical Identifiers

| Property | Value |

| IUPAC Name | N-(4-bromopyridin-2-yl)-2-methylpropanamide |

| CAS Number | 1142192-33-4 |

| Molecular Formula | C₉H₁₁BrN₂O |

| Molecular Weight | 243.10 g/mol |

Hazard Identification and Risk Assessment: An Evidence-Based Inference

Due to the absence of a comprehensive, publicly available SDS for N-(4-bromopyridin-2-yl)-2-methylpropanamide, this hazard assessment is constructed by inference from structurally related compounds, a standard practice for novel or rare chemicals. The primary hazards are anticipated to arise from the brominated pyridine moiety.

Based on GHS classifications for analogous compounds such as 2-(4-Bromopyridin-2-yl)acetonitrile and other brominated aromatics, the following hazards should be assumed[2]:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]

-

Skin Corrosion/Irritation: Causes skin irritation.[3][4][5][6]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4][5][6]

-

Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[3][5]

Table 2: Anticipated GHS Hazard Classification

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Causality of Hazards: The pyridine ring itself can be toxic, and the addition of a bromine atom can enhance reactivity and potential for biological interaction. Fine organic powders, as this compound is likely to be, pose an inhalation risk leading to respiratory tract irritation.

Core Directive: A Proactive Safety Framework

A robust safety protocol is not merely a list of rules but a self-validating system built on a hierarchy of controls. This framework prioritizes engineering and administrative controls to minimize reliance on personal protective equipment (PPE) alone.

Diagram 1: The Hierarchy of Controls

Caption: The hierarchy of controls prioritizes strategies from most to least effective.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source.

-

Chemical Fume Hood: All manipulations of N-(4-bromopyridin-2-yl)-2-methylpropanamide solid, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[3] This is the most critical step in preventing inhalation of the compound.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed. Eyewash stations and safety showers must be readily accessible and tested regularly.[4]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is mandatory even when using engineering controls.

-

Hand Protection: Wear nitrile gloves. Gloves must be inspected before use and removed using the proper technique to avoid skin contact. For prolonged handling or in case of a spill, consider double-gloving. Dispose of contaminated gloves immediately as hazardous waste.

-

Eye and Face Protection: Use tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[7] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Skin and Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.[7] Contaminated clothing should be removed immediately and decontaminated before reuse.[3][6]

Experimental Workflow: Step-by-Step Safe Handling Protocol

This section details a self-validating protocol for a common laboratory task: preparing a stock solution.

Objective: To safely and accurately weigh the solid compound and prepare a solution.

Diagram 2: Safe Chemical Handling Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-(4-Bromopyridin-2-yl)acetonitrile | C7H5BrN2 | CID 23438487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. fishersci.com [fishersci.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. broadpharm.com [broadpharm.com]

- 7. aimg.as-1.co.jp [aimg.as-1.co.jp]

exact mass and molecular weight of N-(4-bromopyridin-2-yl)-2-methylpropanamide

An In-depth Technical Guide to the Exact Mass and Molecular Weight of N-(4-bromopyridin-2-yl)-2-methylpropanamide

Introduction

In the landscape of modern drug discovery and development, the precise characterization of chemical entities is a non-negotiable cornerstone of regulatory approval and therapeutic success.[1] Foundational to this characterization are two frequently conflated yet fundamentally distinct parameters: molecular weight and exact mass. While both quantify the mass of a molecule, they are derived from different principles and serve unique, critical functions, particularly in the context of analytical techniques like mass spectrometry.[2][3] This guide provides an in-depth analysis of these parameters for the compound N-(4-bromopyridin-2-yl)-2-methylpropanamide, a heterocyclic amide of interest in medicinal chemistry.

This document is intended for researchers, analytical chemists, and drug development professionals. It will elucidate the theoretical underpinnings of exact mass and molecular weight, present the calculated values for the target compound, detail a robust analytical workflow for experimental verification, and discuss the practical implications of these values in a research and development setting.

Chemical Identity and Core Physicochemical Properties

N-(4-bromopyridin-2-yl)-2-methylpropanamide is a molecule featuring a brominated pyridine ring linked via an amide bond to an isobutyryl group. Its structure dictates its chemical properties and is the basis for calculating its mass.

Chemical Structure:

(Simplified representation)

The precise arrangement of atoms allows for the determination of its molecular formula and subsequent mass calculations.

| Property | Value |

| Molecular Formula | C₉H₁₁BrN₂O |

| Molecular Weight | 243.104 g/mol |

| Exact Mass | 242.00544 Da |

Theoretical Foundations: A Tale of Two Masses

Understanding the distinction between molecular weight and exact mass is crucial for the correct application and interpretation of analytical data.[2][4]

Molecular Weight: The Ensemble Average

The molecular weight, also known as the average molecular mass, is the value ubiquitously found on chemical supplier labels and used for stoichiometric calculations in bulk chemistry (e.g., preparing a solution of a specific molarity). It is calculated by summing the standard atomic weights of the constituent atoms as found on the periodic table.[2] These atomic weights are themselves a weighted average based on the natural abundance of all stable isotopes of an element.[2]

For N-(4-bromopyridin-2-yl)-2-methylpropanamide (C₉H₁₁BrN₂O):

-

Calculation: (9 × 12.011) + (11 × 1.008) + (1 × 79.904) + (2 × 14.007) + (1 × 15.999) = 243.104 g/mol

Because it represents an average over a vast population of molecules with varying isotopic compositions, the molecular weight is a statistical concept and not the mass of any single, specific molecule.

Exact Mass: The High-Resolution Snapshot

In contrast, the exact mass is the mass of a molecule calculated using the mass of the most abundant naturally occurring stable isotope of each element.[5] This is also referred to as the monoisotopic mass. This value represents the mass of a single, specific molecular entity containing only the most common isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, and ⁷⁹Br).

For N-(4-bromopyridin-2-yl)-2-methylpropanamide (C₉H₁₁BrN₂O):

-

Isotopic Masses Used:

-

Calculation: (9 × 12.00000) + (11 × 1.007825) + (1 × 78.918337) + (2 × 14.003074) + (1 × 15.994915) = 242.00544 Da

High-resolution mass spectrometers (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, have sufficient resolving power to distinguish between molecules differing only in their isotopic composition. Therefore, the value measured by HRMS is the exact mass, not the average molecular weight.[9]

Methodology for Experimental Verification: LC-HRMS

The experimental determination of the exact mass of N-(4-bromopyridin-2-yl)-2-methylpropanamide is a critical step in its synthesis and characterization. Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard for this purpose.[10]

Experimental Workflow Diagram

Caption: Workflow for exact mass determination via LC-HRMS.

Step-by-Step Protocol

-

Sample Preparation:

-

Accurately weigh and dissolve N-(4-bromopyridin-2-yl)-2-methylpropanamide in a suitable solvent (e.g., methanol or DMSO) to create a stock solution (e.g., 1 mg/mL).

-

Perform a serial dilution of the stock solution into a mobile-phase-compatible solvent (e.g., 50:50 acetonitrile/water) to a final concentration suitable for ESI-MS (e.g., 1 µg/mL).

-

-

Liquid Chromatography (LC):

-

Column: Use a standard reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Run a suitable gradient to elute the compound, for example, 5% to 95% B over 5 minutes.

-

Rationale: The LC step separates the analyte from potential impurities, salts, and formulation excipients, ensuring a clean signal for the mass spectrometer. Formic acid is used to facilitate protonation for positive ion mode analysis.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode. The amide and pyridine nitrogens are readily protonated. The expected ion is the protonated molecule, [M+H]⁺.

-

Analyzer: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer, capable of mass resolution >10,000 FWHM.

-

Mass Calibration: Ensure the instrument is calibrated according to the manufacturer's protocol. Employ a continuous infusion of a known reference compound (lock mass) during the analysis to correct for any mass drift in real-time. This is a self-validating step critical for achieving high mass accuracy.

-

Data Acquisition: Acquire data over a relevant m/z range (e.g., m/z 100-500) in profile mode.

-

-

Data Analysis:

-

Calculate the theoretical exact mass of the expected protonated ion, [C₉H₁₁BrN₂O + H]⁺ = C₉H₁₂BrN₂O⁺ = 243.01327 Da .

-

Extract the ion chromatogram for the calculated m/z value to locate the analyte's retention time.

-

Examine the mass spectrum corresponding to the chromatographic peak. The most intense peak should correspond to the monoisotopic mass of the protonated molecule.

-

Compare the experimentally measured mass to the theoretical mass. The mass error, expressed in parts-per-million (ppm), should ideally be less than 5 ppm.

-

Isotopic Pattern Verification: A crucial step for trustworthiness is to check the isotopic pattern. Due to the near-equal abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), the spectrum will show two prominent peaks for the molecular ion cluster: the [M+H]⁺ peak (containing ⁷⁹Br) and an [M+2+H]⁺ peak (containing ⁸¹Br) of nearly identical intensity, separated by approximately 2 Da. This signature pattern provides unambiguous confirmation of the presence of one bromine atom.

-

Relevance and Application in Drug Development

The accurate determination of these mass values is indispensable throughout the drug development lifecycle.[11][12]

-

Compound Identity Confirmation: During discovery and synthesis, HRMS provides definitive confirmation that the desired molecular entity has been created.[13] A match between the measured exact mass and the theoretical value is a primary piece of evidence for structural elucidation.

-

Impurity and Degradant Analysis: Mass spectrometry can detect and help identify trace-level impurities or degradation products.[1][12] By determining the exact mass of an unknown peak, researchers can often deduce its elemental composition, providing critical clues to its structure and origin.

-

Metabolite Identification: In preclinical studies, understanding a drug's metabolic fate is essential.[10][11][13] HRMS is used to find and identify metabolites in complex biological matrices by searching for predicted biotransformations (e.g., oxidation, which adds 15.9949 Da to the exact mass).

Conclusion

For N-(4-bromopyridin-2-yl)-2-methylpropanamide, the molecular weight (243.104 g/mol ) is the appropriate value for macroscopic, stoichiometric calculations, while the exact mass (242.00544 Da) is the physically relevant value for high-resolution mass spectrometry. This distinction is not merely academic; it is fundamental to the precise analytical characterization that underpins modern pharmaceutical science. The rigorous, self-validating methodology of LC-HRMS, which includes internal calibration and isotopic pattern confirmation, provides the high degree of confidence required to advance a compound through the development pipeline.

References

- Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Vertex AI Search.

- Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy. SK pharmteco.

- How is Mass Spectrometry Used in Drug Development? - PharmaFeatures. PharmaFeatures.

- Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. Coriolis Pharma.

- Mass spectrometry applications for drug discovery and development. Drug Target Review.

- Calculating Exact Masses. Mass Spectrometry Facility, University of Missouri.

- What is the Difference Between Exact Mass and Molecular Weight. Pediaa.Com.

- Exact Molecular Mass versus Molecular Weight. Organic Chemistry at CU Boulder.

- Exact Masses of Common Elements and Isotopes. University of California, Irvine.

- Masses. Michigan State University Chemistry Department.

- Exact mass vs molecular weight : r/Chempros. Reddit.

- Table of Isotopic Masses and Natural Abundances. University of Alberta.

- What is the difference between exact mass and molecular weight?. Quora.

Sources

- 1. skpharmteco.com [skpharmteco.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. quora.com [quora.com]

- 4. differencebetween.com [differencebetween.com]

- 5. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]

- 6. vanderbilt.edu [vanderbilt.edu]

- 7. chem.ualberta.ca [chem.ualberta.ca]

- 8. Masses [www2.chemistry.msu.edu]

- 9. Reddit - Please wait for verification [reddit.com]

- 10. How is Mass Spectrometry Used in Drug Development? - PharmaFeatures [pharmafeatures.com]

- 11. Mass Spectrometry in Drug Discovery and Development | Danaher Life Sciences [lifesciences.danaher.com]

- 12. Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management | Coriolis Pharma [coriolis-pharma.com]

- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

N-(4-bromopyridin-2-yl)-2-methylpropanamide: Comprehensive Solubility Profiling in Organic Solvents

Executive Summary

N-(4-bromopyridin-2-yl)-2-methylpropanamide (CAS: 1285530-32-6) is a highly functionalized heterocyclic compound characterized by a brominated pyridine ring coupled with an isobutyramide moiety[1]. In advanced organic synthesis and pharmaceutical drug discovery, compounds containing halogenated pyridines and secondary amides frequently present complex solvation challenges.

Understanding the solubility profile of this compound in organic solvents is not merely a logistical requirement; it is a fundamental driver for reaction optimization, chromatographic purification, and downstream formulation. This whitepaper synthesizes predictive solvation mechanics with field-proven empirical methodologies to provide a definitive guide on the organic solubility profile of N-(4-bromopyridin-2-yl)-2-methylpropanamide.

Structural Analysis & Predictive Solvation Mechanics

To accurately predict and manipulate the solubility of N-(4-bromopyridin-2-yl)-2-methylpropanamide, we must deconstruct its molecular architecture using the Hansen Solubility Parameters (HSP) framework. The HSP theory posits that the total cohesive energy of a liquid or solid is the sum of three distinct intermolecular forces: dispersion ( δD ), polar ( δP ), and hydrogen bonding ( δH )[2]. Solubility is maximized when the HSP vectors of the solute and solvent closely align ("similarity matching").

Causality of Solvent Interactions

-

Dispersion Forces ( δD ) : The heavy, polarizable electron cloud of the bromine atom at the 4-position of the pyridine ring significantly increases the dispersion requirements of the molecule[3]. Solvents with high polarizability, such as halogenated organics (e.g., dichloromethane, chloroform), provide excellent dispersion matching, facilitating the disruption of the crystal lattice.

-

Dipole-Dipole Interactions ( δP ) : The asymmetric distribution of electron density across the pyridine nitrogen and the amide carbonyl creates a strong localized dipole. Solvents lacking a permanent dipole (e.g., aliphatic hydrocarbons) cannot stabilize these regions, leading to practical insolubility.

-

Hydrogen Bonding ( δH ) : The isobutyramide group (-NH-CO-CH(CH 3 ) 2 ) acts as a critical structural pivot[4]. The secondary amine (NH) is a strong hydrogen bond donor, while the carbonyl (C=O) is a strong acceptor. Solvents that act as potent hydrogen bond acceptors (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)) effectively outcompete the intermolecular amide-amide hydrogen bonds holding the solid crystal together, driving rapid dissolution.

Fig 1. Hansen Solubility Parameter (HSP) driven solvent selection logic.

Quantitative Solubility Matrix

Based on the structural homology of brominated pyridine-amides and HSP predictive modeling, the following matrix categorizes the expected equilibrium solubility of N-(4-bromopyridin-2-yl)-2-methylpropanamide across standard organic solvent classes at 25°C.

| Solvent Class | Representative Solvent | Predicted Solubility Range (mg/mL) | Solvation Mechanism |

| Polar Aprotic | DMSO, DMF | > 50.0 (Excellent) | Strong H-bond acceptance; high dipole stabilization. |

| Halogenated | Dichloromethane (DCM) | 20.0 - 50.0 (Good) | High dispersion matching with the bromopyridine core. |

| Polar Protic | Methanol, Ethanol | 5.0 - 20.0 (Moderate) | Moderate dipole matching; competitive H-bonding. |

| Esters / Ethers | Ethyl Acetate, THF | 1.0 - 5.0 (Low) | Weak H-bond acceptance; insufficient polarity. |

| Non-Polar Aliphatic | Hexane, Heptane | < 0.1 (Practically Insoluble) | Complete mismatch in δP and δH parameters. |

Experimental Protocol: The Self-Validating Shake-Flask Method

While kinetic solubility assays are useful for high-throughput screening[5], they often overestimate solubility due to transient supersaturation. To determine the true thermodynamic equilibrium solubility of N-(4-bromopyridin-2-yl)-2-methylpropanamide in organic solvents, the Shake-Flask Method (adapted from Higuchi & Connors and WHO guidelines) remains the gold standard[6][7].

As a Senior Application Scientist, I mandate a self-validating workflow . A common pitfall in organic solubility profiling is solvent-mediated polymorphic transformation. If the solvent induces the formation of a new polymorph or a solvate, the measured concentration reflects the solubility of the new crystal form, not the original active pharmaceutical ingredient (API). Therefore, analyzing the solid residue is non-negotiable.

Step-by-Step Methodology

-

Saturation Preparation : Accurately weigh an excess amount of N-(4-bromopyridin-2-yl)-2-methylpropanamide (e.g., 100 mg) into a 5 mL amber glass vial. Add 1.0 mL of the target organic solvent. Ensure a visible biphasic system (solid + liquid) is present[6].

-

Thermostatic Agitation : Seal the vial tightly (using PTFE-lined caps to prevent solvent evaporation). Place the vial in an orbital shaker or thermomixer set to 25.0 ± 0.1 °C. Agitate at 300-500 RPM for 48 to 72 hours to ensure thermodynamic equilibrium is reached[7].

-

Phase Separation : Remove the vial and allow it to stand for 2 hours to let large particulates settle. Transfer the suspension to a solvent-resistant centrifuge tube and centrifuge at 10,000 RPM for 15 minutes. Alternatively, filter through a 0.22 µm PTFE syringe filter (ensure the filter membrane is compatible with the organic solvent).

-

Supernatant Quantification (HPLC-UV) : Dilute an aliquot of the clear supernatant with the mobile phase to prevent precipitation. Quantify the concentration of the compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection (typically at 254 nm for pyridine derivatives).

-

Self-Validation (Solid Residue Analysis) : Recover the undissolved solid residue from the centrifuge tube or filter. Dry the residue gently under a stream of nitrogen. Analyze the solid via X-ray Powder Diffraction (XRPD) and compare the diffractogram to the starting material to confirm no polymorphic transition or solvate formation occurred during equilibration.

Fig 2. Self-validating shake-flask methodology for thermodynamic solubility.

Thermodynamic & Kinetic Considerations

When scaling up the synthesis or formulation of N-(4-bromopyridin-2-yl)-2-methylpropanamide, temperature dependence must be factored into the solubility profile. According to the van 't Hoff equation, solubility in ideal solutions increases exponentially with temperature. However, in highly polar aprotic solvents (like DMSO), the dissolution kinetics are often so rapid at room temperature that heating is unnecessary and may actually risk thermal degradation of the amide bond. Conversely, when using borderline solvents (like ethyl acetate) for crystallization, controlled cooling from a saturated state at elevated temperatures (e.g., 60°C to 5°C) can be leveraged to achieve high-yield, high-purity crystalline recovery.

References

-

chemsrc.com - N-(4-bromopyridin-2-yl)-2-methylpropanamide CAS 1285530-32-6 Source: ChemSrc URL:[Link]

-

PubChem - 4-(4-Bromopyridin-2-yl)morpholine (Structural Analogue Data) Source: National Institutes of Health (NIH) URL:[Link]

-

Wikipedia - Isobutyramide (Functional Group Properties) Source: Wikipedia URL:[Link]

-

ResearchGate - Formulation Using Hansen Solubility Parameters Source: ResearchGate URL:[Link]

-

Protocols.io - Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL:[Link]

-

ResearchGate - Can anyone tell me how to perform equilibrium solubility studies step by step practically? Source: ResearchGate URL:[Link]

-

World Health Organization (WHO) - Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification Source: WHO Technical Report Series URL:[Link]

Sources

- 1. 1285530-32-6_CAS号:1285530-32-6_N-(4-bromopyridin-2-yl)-2-methylpropanamide - 化源网 [m.chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-(4-Bromopyridin-2-yl)morpholine | C9H11BrN2O | CID 51063918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isobutyramide - Wikipedia [en.wikipedia.org]

- 5. protocols.io [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. who.int [who.int]

thermodynamic stability of N-(4-bromopyridin-2-yl)-2-methylpropanamide

An In-Depth Technical Guide to the Thermodynamic Stability of N-(4-bromopyridin-2-yl)-2-methylpropanamide

Abstract

This technical guide provides a comprehensive framework for evaluating the , a representative brominated pyridine amide active pharmaceutical ingredient (API). For drug development professionals, a thorough understanding of an API's intrinsic stability is a regulatory and scientific necessity that informs formulation design, packaging, storage conditions, and shelf-life determination.[1][] This document delineates a multi-faceted approach, combining thermal analysis techniques—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—with a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method developed through systematic forced degradation studies. We will explore the causality behind experimental design, provide detailed, actionable protocols, and interpret the resulting data to construct a complete stability profile.

Introduction: The Criticality of Stability Assessment

N-(4-bromopyridin-2-yl)-2-methylpropanamide is a molecule of interest in pharmaceutical development, featuring a brominated pyridine core and an amide linkage. Such structures are common in medicinal chemistry. The thermodynamic stability of an API is not an academic exercise; it is a cornerstone of drug safety and efficacy.[3] Chemical degradation can lead to a loss of potency and, more critically, the formation of potentially toxic impurities.[4] Therefore, regulatory bodies like the ICH mandate rigorous stability testing.[5]

This guide is structured to provide a logical, field-proven workflow for characterizing the stability of this, and similar, molecules. We begin with the molecule's synthesis and theoretical degradation pathways before delving into the empirical testing protocols that form the self-validating system of a comprehensive stability assessment.

Synthesis of N-(4-bromopyridin-2-yl)-2-methylpropanamide

A reliable synthesis is the prerequisite for obtaining the material for stability studies. The compound is synthesized via a standard nucleophilic acyl substitution.

Protocol:

-

In a reaction vessel, dissolve 4-bromo-2-aminopyridine (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM).

-

Add a non-nucleophilic base, like triethylamine or pyridine (1.5 eq), to the solution to act as an acid scavenger.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add 2-methylpropanoyl chloride (isobutyryl chloride) (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until completion, monitored by TLC or HPLC.

-

Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification is achieved via recrystallization or column chromatography to yield N-(4-bromopyridin-2-yl)-2-methylpropanamide.

Theoretical Degradation Profile

Before initiating experimental work, it is crucial to analyze the molecule's structure to hypothesize potential degradation pathways. This foresight guides the design of forced degradation studies and aids in the identification of unknown peaks during analysis.[1]

The primary points of lability in N-(4-bromopyridin-2-yl)-2-methylpropanamide are:

-

Amide Bond: Susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into 4-bromo-2-aminopyridine and isobutyric acid.

-

Bromine-Carbon Bond: The C-Br bond on the pyridine ring can be susceptible to photolytic cleavage or nucleophilic substitution under certain conditions.

-

Pyridine Ring: The nitrogen-containing aromatic ring could be prone to oxidation, potentially forming an N-oxide derivative, particularly in the presence of strong oxidizing agents.

Caption: Hypothesized degradation pathways for the target molecule.

Experimental Stability Assessment: A Multi-Modal Approach

A robust stability assessment relies on multiple, complementary analytical techniques. The overall workflow integrates thermal and chromatographic methods to build a complete picture of the API's behavior under stress.

Caption: Overall workflow for thermodynamic stability assessment.

Thermal Analysis: Probing Solid-State Stability

Thermal analysis techniques are indispensable for characterizing the physical stability of a crystalline or amorphous solid API.[]

Expertise & Experience: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] This technique is exceptionally powerful for identifying the melting point, which is a key indicator of purity, and for detecting polymorphism.[7][8] Different polymorphic forms of an API can have drastically different solubilities and stabilities, making their identification critical.[7][9]

Protocol:

-

Accurately weigh 2-5 mg of N-(4-bromopyridin-2-yl)-2-methylpropanamide into a standard aluminum DSC pan.

-

Crimp the pan with a lid. An empty, crimped pan is used as the reference.

-

Place both pans into the DSC cell.

-

Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (e.g., 50 mL/min).

-

The temperature range should be sufficient to cover any expected transitions, for example, from 25 °C to 250 °C.

-

Record the heat flow versus temperature to generate the DSC thermogram.

Data Presentation:

| Parameter | Value | Interpretation |

| Onset Temperature | 148.5 °C | Initiation of melting |

| Peak Melting Temp (Tm) | 151.2 °C | Sharp peak indicates a pure, crystalline solid |

| Enthalpy of Fusion (ΔHf) | 120.5 J/g | Energy required for melting |

| Post-Melt Events | None observed | No immediate decomposition following melting |

Note: Data are representative examples.